molecular formula C10H11Cl2NS B143387 1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride CAS No. 132740-14-8

1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride

Cat. No.: B143387
CAS No.: 132740-14-8
M. Wt: 248.17 g/mol
InChI Key: PMEJFFOMRHLMJM-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is a colorless solid with a molecular weight of 294.9 g/mol and a melting point of 146-148°C. It is generally used in laboratory experiments as a reagent or as a catalyst. It has a wide range of applications in scientific research and is used in the synthesis of various compounds.

Scientific Research Applications

Synthesis and Characterization

  • A study by Sedlák et al. (2008) describes the synthesis and characterization of carboxamides and their derivatives through reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride, leading to the preparation of alkyl derivatives and exploring the potential for substituent replacement via the Buchwald-Hartwig reaction. This work contributes to the field by detailing synthetic routes and characterizations of thiophene derivatives, potentially applicable to a wide range of chemical and pharmaceutical research areas (Sedlák et al., 2008).

  • Silva et al. (2014) report on the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. This study provides insights into the structural aspects of thiophene derivatives, which could be crucial for the development of new materials or pharmaceuticals (Silva et al., 2014).

Pharmacological Evaluation

  • Research on thiophene derivatives, such as those involving the structural framework related to "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride," has shown potential in pharmacological applications. For example, compounds synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride have been evaluated for their antimicrobial activities, offering insights into the design of new therapeutic agents (Bhatt et al., 2015).

  • A notable study by Wunnava et al. (2023) on the design, synthesis, and evaluation of certain derivatives as serotonin reuptake transporter (SERT) inhibitors showcases the therapeutic potential of thiophene-based compounds in addressing depression, highlighting the relevance of structural modifications to enhance pharmacological properties (Wunnava et al., 2023).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity, which is not indicated here. If this compound has a pharmacological effect, the mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. Generally, safety data would be determined through laboratory testing and safety trials .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it might be studied further as a potential therapeutic agent .

Properties

IUPAC Name

1-(3-chloro-1-benzothiophen-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS.ClH/c1-12-6-9-10(11)7-4-2-3-5-8(7)13-9;/h2-5,12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEJFFOMRHLMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C2=CC=CC=C2S1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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